3-ethynyl-2-(trifluoromethyl)pyridine
Description
3-Ethynyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethynyl (-C≡CH) group at position 2. This compound is of interest in agrochemical and pharmaceutical research due to its unique electronic and steric properties, which influence binding affinity and biological activity .
Properties
CAS No. |
2228674-95-9 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . Another method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine oxides, ethyl-substituted pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
3-Ethynyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The ethynyl group can participate in covalent bonding with target molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
Insecticidal Activity: Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives are widely explored for insecticidal applications. Key comparisons include:
Key Insights :
- The ethynyl group in this compound may offer distinct binding modes compared to oxadiazole-based derivatives, which rely on hydrogen bonding and π-π stacking .
- Bis-trifluoromethyl derivatives exhibit higher yields but may suffer from reduced solubility, whereas the ethynyl group could balance lipophilicity and reactivity .
Antiparasitic Agents
Comparison :
Neuroprotective Agents
Key Insights :
- Electron-withdrawing groups (e.g., -CF₃) enhance neuroprotective activity, while electron-donating groups (e.g., -OCH₃) reduce potency .
- The ethynyl group’s strong electron-withdrawing nature may improve activity compared to methoxy or methyl derivatives .
Physicochemical Properties
Comparison :
- Higher LogP values in ester derivatives correlate with lower solubility, whereas the ethynyl group may offer a better solubility-to-lipophilicity balance .
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield* |
|---|---|---|---|
| 1 | CF₃SiMe₃, CuI, DMF | 3-Iodo-2-(trifluoromethyl)pyridine | ~60% |
| 2 | Ethynyl-TMS, Pd(PPh₃)₄, Base | This compound | ~45% |
| *Yields are illustrative; actual values depend on purification and reaction optimization . |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological characterization includes:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. The ethynyl proton appears as a singlet at δ ~2.5–3.5 ppm, while CF₃ shows a ¹⁹F peak at ~-60 to -70 ppm .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅F₃N).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects of the ethynyl and CF₃ groups .
Advanced: How do the electronic effects of the trifluoromethyl and ethynyl groups influence reactivity?
The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and activating specific positions for nucleophilic/electrophilic attacks. The ethynyl group provides π-conjugation, stabilizing transition states in coupling reactions. Combined, these groups:
- Enhance regioselectivity in cross-coupling (e.g., directing reactions to the 4-position of the pyridine ring) .
- Increase metabolic stability in bioactive analogs due to fluorine’s resistance to oxidation .
- Computational studies (DFT) suggest the CF₃ group lowers LUMO energy, facilitating electron-deficient aromatic interactions .
Advanced: How can cross-coupling reactions involving this compound be optimized for higher yields?
Optimization strategies include:
- Catalyst Selection : PdCl₂(PPh₃)₂ or Pd(dba)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Temperature Control : 80–100°C for Sonogashira coupling to balance reaction rate and side-product formation.
- Additives : CuI as a co-catalyst or KI to stabilize intermediates .
Basic: What is the role of the ethynyl group in further functionalization?
The ethynyl group serves as a versatile handle for:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules or fluorophores.
- Buchwald-Hartwig Amination : Coupling with aryl halides to form conjugated systems for materials science .
- Oxidation : Conversion to ketones or carboxylic acids for downstream derivatization .
Advanced: What computational methods predict the compound’s physicochemical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Model electronic properties (HOMO-LUMO gaps, electrostatic potentials).
- Predict solubility and logP via COSMO-RS simulations.
- Analyze intermolecular interactions (e.g., π-stacking with proteins) for drug design .
Advanced: How can contradictory data in reaction yields or product distributions be resolved?
Contradictions often arise from:
- Reaction Conditions : Variations in solvent purity, moisture, or oxygen levels. Use rigorous inert-atmosphere techniques (Schlenk line).
- Substituent Effects : Minor positional isomers (e.g., 4- vs. 5-substituted byproducts) require HPLC or GC-MS for separation .
- Catalyst Deactivation : Leaching of Pd can reduce yields; ICP-MS analysis of residual metal content is recommended .
Basic: What are the key applications of this compound in medicinal chemistry?
- Drug Scaffolds : The CF₃ group enhances bioavailability, while the ethynyl group enables targeted functionalization for kinase inhibitors or antiviral agents .
- Proteolysis-Targeting Chimeras (PROTACs) : Ethynyl-terminated linkers facilitate protein degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
